molecular formula C11H12N2O2S B2690944 3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine CAS No. 1396867-29-0

3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine

Cat. No. B2690944
CAS RN: 1396867-29-0
M. Wt: 236.29
InChI Key: ZUSRBJUOXDLCSR-UHFFFAOYSA-N
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Description

The compound “3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine” is a derivative of 6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine . It has a molecular weight of 208.24 and its IUPAC name is 6,7-dihydro [1,4]dioxino [2,3-f] [1,3]benzothiazol-2-ylamine .


Physical And Chemical Properties Analysis

The compound “3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine” is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Characterization

Compounds with the thiazolidinone backbone are synthesized through various methods, demonstrating the versatility of this chemical framework in generating derivatives with potential applications in material science and pharmaceuticals. The synthesis of thiazolidinone derivatives through DFT quantum chemical methods provides insights into their structural properties and reactivity patterns. For instance, the synthesis and X-ray structure determination of a thiazolidinone derivative highlighted its non-planar structure and the absence of α-α stacking, offering a foundation for further functionalization and application exploration (Megrouss et al., 2019).

Chemical Reactivity and Applications

The reactivity of thiazolidinone and related compounds has been explored for the development of new materials and bioactive molecules. Research into the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives illustrates the potential of these compounds in creating new chemical entities with diverse applications (Mohamed, 2014).

Potential Biological Activities

While the requirement excludes detailed discussions on drug use, dosage, and side effects, it's worth noting that research into the synthesis and biological evaluation of new heterocyclic compounds, including those with a thiazolidinone core, often targets the discovery of compounds with potential therapeutic benefits. Studies such as the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives explore cardiovascular effects, demonstrating the broad interest in thiazolidinone derivatives for potential medicinal applications (Touzeau et al., 2003).

Safety and Hazards

The compound has several hazard statements including H302-H312-H315-H319-H332-H335, indicating that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-13-7-5-8-9(15-4-3-14-8)6-10(7)16-11(13)12/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSRBJUOXDLCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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